molecular formula C16H16N2O2 B5765030 METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE

METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE

Cat. No.: B5765030
M. Wt: 268.31 g/mol
InChI Key: WOEGGBRWIKORFL-UHFFFAOYSA-N
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Description

METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE is a compound that belongs to the class of dibenzoazepine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring a dibenzoazepine core, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE typically involves the following steps:

    Starting Material: The synthesis begins with 10,11-dihydro-5H-dibenzo[b,f]azepine.

    Alkylation: The dibenzoazepine core is alkylated using methyl chloroformate in the presence of a base such as potassium carbonate.

    Carbamoylation: The resulting intermediate is then treated with methylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Mechanism of Action

The mechanism of action of METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby exerting its antidepressant effects . The compound’s structure allows it to fit into the active sites of these neurotransmitter transporters, blocking their function and increasing the levels of neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL N-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL)CARBAMATE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required, such as in the development of OLEDs and specific pharmaceutical agents .

Properties

IUPAC Name

methyl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-16(19)17-13-9-8-12-7-6-11-4-2-3-5-14(11)18-15(12)10-13/h2-5,8-10,18H,6-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEGGBRWIKORFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201430
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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